Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound . It is also known as tert-butyl ((6r,9r)-1-oxa-4-azaspiro [5.5]undecan-9-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3, (H,16,17)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is 270.37 . It is a powder at room temperature .Scientific Research Applications
Protective Group Introduction in Amino Acids
Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been described for the preparation of N-Boc-amino acids. It reacts with amino acids and their esters at room temperature, providing N-Boc-amino acids and their esters with good yields and purity. This method is highlighted for its ability to introduce the Boc group without racemization, offering a stable alternative to traditional reagents (B. L. Maheswara Rao et al., 2017).
Synthesis of Novel Spirocyclic Compounds
Research has developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a convenient starting point for further selective derivations, accessing chemical space complementary to piperidine ring systems. This compound and related intermediates are valuable for synthesizing novel compounds with potential applications in various fields (M. J. Meyers et al., 2009).
Polymer Stabilization
The compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) exhibits a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers. The association through hydrogen bonding between phenolic and thiopropionate antioxidants is crucial for synergistic stabilization, offering insights into the design of more effective polymer stabilizers (Shin-ichi Yachigo et al., 1992).
Exploration in Medicinal Chemistry
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as antibacterial agents, demonstrating the potential of spirocyclic derivatives in the development of new therapeutic agents. This research underscores the utility of these compounds in synthesizing new fluoroquinolone derivatives with activity against specific bacterial strains, expanding the arsenal of antibacterial agents (A. Lukin et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUQTGVMJVZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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